Idebenone Impurity A

Description

Foundational Concepts of Impurities in Active Pharmaceutical Ingredients

Pharmaceutical impurities are unwanted chemical substances that are present in an API or a formulated drug product. slideshare.net These substances are not the intended API or excipients and can arise from various stages of the drug manufacturing process. synthinkchemicals.comslideshare.net The sources of these impurities are diverse and can include raw materials, intermediates formed during synthesis, by-products of side reactions, degradation products, reagents, and solvents. slideshare.netyoutube.com

Impurities are broadly classified into three main categories:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related. youtube.com

Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, and heavy metals. youtube.comwisdomlib.org

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes. youtube.com

The presence of impurities, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product. longdom.orgslideshare.net Therefore, stringent control and monitoring of impurities are mandated by regulatory agencies worldwide, such as the International Council for Harmonisation (ICH). synthinkchemicals.comnih.gov

Significance of Impurity Profiling in Pharmaceutical Product Quality Assurance

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance or drug product. synthinkchemicals.comglobalpharmatek.com This process is a cornerstone of pharmaceutical quality assurance for several key reasons:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to ensure that the levels of potentially harmful impurities are below established safety thresholds. longdom.orgsynthinkchemicals.com Some impurities can be toxic, carcinogenic, or have unintended pharmacological effects that could compromise patient safety. biomedres.us

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines regarding the limits of impurities in pharmaceutical products. longdom.orgbiomedres.us Comprehensive impurity profiling is essential for gaining regulatory approval for new drugs. synthinkchemicals.com

Process Optimization and Control: Understanding the impurity profile can provide valuable insights into the manufacturing process. globalpharmatek.com By identifying the source of impurities, manufacturers can optimize reaction conditions and purification steps to minimize their formation. globalpharmatek.com

Stability Assessment: Impurity profiling is crucial for evaluating the stability of a drug product over its shelf life. longdom.org Degradation products, which are a type of impurity, can form due to factors like heat, light, or humidity. synthinkchemicals.com Monitoring these degradation products helps in establishing appropriate storage conditions and expiration dates. globalpharmatek.com

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are widely employed for the separation, detection, and quantification of impurities. longdom.orgbiomedres.us

Overview of Idebenone Impurity A as a Model Degradation Product

Idebenone is a synthetic antioxidant that is an analog of coenzyme Q10. rasayanjournal.co.in During its synthesis and storage, various impurities can be formed. One such impurity is this compound.

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. jocpr.comnih.gov In the case of Idebenone, studies have shown that it is susceptible to degradation under various conditions. For instance, significant degradation has been observed under basic and oxidative stress. rasayanjournal.co.injocpr.com One study identified a major degradation product formed under basic hydrolysis conditions, which was characterized as 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione. rasayanjournal.co.in

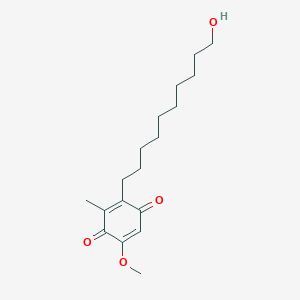

This compound, with the chemical name 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, is a relevant impurity in the context of Idebenone's stability. nih.gov Its formation highlights the importance of controlling the manufacturing process and storage conditions to ensure the quality and purity of the final Idebenone product. The characterization and control of such impurities are critical for meeting regulatory requirements and ensuring patient safety.

Chemical Properties of this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |

InChI Key |

HGFHDDZTYRESGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |

Origin of Product |

United States |

Degradation Pathways and Formation Mechanisms of Idebenone Impurity a

Comprehensive Analysis of Idebenone Degradation under Stress Conditions

Forced degradation studies expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. Such studies on Idebenone have demonstrated its degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolysis is a major degradation pathway for many pharmaceutical compounds. Studies have shown that Idebenone is susceptible to degradation in both acidic and alkaline environments.

Under acidic conditions (e.g., 1 N HCl), a significant portion of Idebenone degrades over time. One study reported approximately 48% degradation of Idebenone after 48 hours of exposure to acidic stress, highlighting the critical role of pH in its stability nih.gov.

Alkaline hydrolysis has been observed to have an even more pronounced effect on Idebenone degradation. In the presence of a strong base like 1 N NaOH, the degradation is significantly faster. Research indicates that only about 17% of Idebenone remained after 48 hours under alkaline stress conditions nih.gov. Another study also confirmed that Idebenone is very sensitive to base hydrolysis, leading to the formation of significant degradation products jocpr.com.

Table 1: Summary of Idebenone Degradation under Hydrolytic Stress

| Stress Condition | Reagent | Duration | Temperature | Remaining Idebenone (%) | Degradation (%) | Reference |

| Acid Hydrolysis | 1 N HCl | 48 h | 50°C | ~52% | ~48% | nih.gov |

| Alkaline Hydrolysis | 1 N NaOH | 48 h | 50°C | ~17% | ~83% | nih.gov |

| Base Hydrolysis | 0.025N NaOH | 24 h | Ambient | - | Significant degradation observed | jocpr.com |

| Water Hydrolysis | Water | 10 days | 50°C | No significant degradation | - | jocpr.com |

Beyond hydrolysis, Idebenone's stability has been challenged by oxidative, photolytic, and thermal stress conditions.

Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide (H₂O₂) leads to the degradation of Idebenone. One study reported a 15% degradation of the drug in the presence of 3% hydrogen peroxide after 48 hours at 50°C nih.gov. Another investigation found that oxidative conditions led to the formation of two significant unknown degradation peaks jocpr.com.

Photolytic Degradation: Idebenone has shown relative stability when exposed to direct sunlight. Studies have indicated that the degradation under photolytic conditions is generally less than 10% after several days of exposure nih.govjocpr.com.

Thermal Degradation: High temperatures also contribute to the degradation of Idebenone, although to a lesser extent compared to hydrolytic and oxidative stress. Under high-temperature conditions, the degradation has been reported to be under 10% nih.govjocpr.com.

Table 2: Summary of Idebenone Degradation under Oxidative, Photolytic, and Thermal Stress

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Oxidative | 3% H₂O₂ | 48 h | 50°C | 15% | nih.gov |

| Oxidative | 3% H₂O₂ | 7 days | Ambient | Significant degradation observed | jocpr.com |

| Photolytic | Direct Sunlight | 5 days | - | < 10% | nih.gov |

| Photolytic | - | 11 days | - | No significant degradation | jocpr.com |

| Thermal | - | - | High Temperature | < 10% | nih.gov |

| Thermal | - | 10 days | 50°C | No significant degradation | jocpr.com |

Mechanistic Elucidation of Idebenone Impurity A Formation

This compound is a known degradation product of Idebenone, identified as 2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione. Understanding its formation is crucial for controlling its presence in the final drug product.

While detailed mechanistic studies specifically for the formation of this compound are not extensively published, the structure of the impurity suggests a plausible degradation pathway involving the selective demethylation of one of the methoxy groups on the benzoquinone ring of Idebenone.

Under hydrolytic conditions, particularly in an acidic medium, the ether linkage of the methoxy group can be susceptible to cleavage. The proposed mechanism likely involves the protonation of one of the methoxy oxygen atoms, followed by a nucleophilic attack by water. This would lead to the departure of methanol and the formation of a hydroxyl group on the quinone ring, resulting in the structure of this compound.

In the case of oxidative degradation, the formation of radical species could potentially attack the methoxy group, leading to its cleavage and subsequent formation of the hydroxylated impurity.

The identification of specific intermediates and transition states in the formation of this compound requires sophisticated analytical and computational techniques. Currently, there is a lack of published literature that explicitly details the experimental or computational identification of these transient species in the degradation of Idebenone to Impurity A. Further research, potentially employing techniques like advanced mass spectrometry and computational modeling, would be necessary to elucidate these aspects of the reaction mechanism.

Predictive Modeling and Computational Chemistry Approaches

Predictive modeling and computational chemistry are powerful tools for understanding and predicting the degradation pathways of pharmaceutical compounds. These approaches can provide insights into reaction mechanisms, kinetics, and the thermodynamic feasibility of different degradation routes.

While general computational tools exist for predicting drug degradation, there is currently no specific published research that applies these methods to the formation of this compound. The application of quantum chemical studies could, for instance, help in calculating the activation energies for different proposed degradation pathways, thereby identifying the most likely mechanism for the formation of this impurity. Such studies could also aid in understanding the stability of potential intermediates and the structure of transition states.

Quantum Chemical Calculations for Reaction Pathway Mapping

While specific quantum chemical calculations exclusively for the formation and degradation of this compound are not extensively detailed in publicly available literature, the principles of such computational methods provide a framework for understanding these processes. Quantum chemical calculations are powerful tools for mapping reaction pathways and determining the energetic feasibility of various chemical transformations.

These calculations can be used to:

Model Reactant and Product Structures: Determine the most stable three-dimensional structures of Idebenone, this compound, and any intermediate compounds.

Calculate Reaction Energies: Compute the change in energy that occurs during a chemical reaction, indicating whether the formation of an impurity is energetically favorable.

Identify Transition States: Locate the high-energy transition state structures that connect reactants to products, providing insight into the reaction mechanism and its activation energy.

By applying these computational techniques, researchers can predict the most likely pathways for the degradation of Idebenone and the formation of its impurities. For benzoquinone derivatives like Idebenone, these calculations can elucidate the mechanisms of nucleophilic attack, oxidation, and other reactions that lead to the formation of degradation products.

Table 1: Theoretical Parameters in Quantum Chemical Calculations for Reaction Pathway Analysis

| Parameter | Description | Relevance to Impurity Formation |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of a reaction, accounting for enthalpy and entropy. | A negative ΔG indicates a spontaneous reaction, suggesting a likely pathway for impurity formation. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy suggests a faster reaction rate and a more probable degradation pathway. |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO can indicate the chemical reactivity and susceptibility of a molecule to degradation. |

Kinetic Modeling of Degradation Processes

Kinetic modeling is employed to understand the rate at which degradation reactions occur and to predict the concentration of impurities over time. For the degradation of Idebenone and the formation of this compound, kinetic studies under various conditions (e.g., pH, temperature, presence of oxidizing agents) can provide valuable data.

The degradation of benzoquinones often follows specific rate laws, which can be determined experimentally. By monitoring the concentration of Idebenone and its degradation products over time using techniques like high-performance liquid chromatography (HPLC), a kinetic model can be developed.

Table 2: Key Parameters in Kinetic Modeling of Degradation

| Parameter | Description | Significance in Impurity Analysis |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | A larger rate constant indicates a faster degradation of the parent drug and potentially a faster formation of the impurity. |

| Reaction Order | The relationship between the rate of a reaction and the concentration of a reactant. | Determines how the degradation rate changes as the concentration of Idebenone changes. |

| Half-life (t½) | The time required for the concentration of a reactant to decrease to half of its initial value. | Provides a measure of the stability of Idebenone under specific conditions. |

Isolation and Structural Characterization of Idebenone Impurity a

Methodologies for Isolation of Degradation Products

The initial and most crucial step in characterizing any impurity is its isolation from the API matrix in a pure form. This process can be challenging, especially when the impurity is present at low levels and shares structural similarities with the parent drug.

Preparative liquid chromatography (LC) is the cornerstone technique for isolating impurities like Idebenone Impurity A from complex mixtures. agilent.comrssl.com Unlike analytical chromatography, which focuses on detection and quantification, the goal of preparative chromatography is to collect a sufficient quantity of a purified compound for subsequent structural analysis. rssl.com

The process typically begins with the development of a robust analytical-scale separation method, often using reverse-phase high-performance liquid chromatography (RP-HPLC). agilent.com For Idebenone and its related substances, methods using C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) have proven effective. sielc.com Once a suitable analytical separation is achieved, the method is scaled up to a preparative scale. This involves several key considerations:

Column Overloading: To maximize throughput, preparative columns are intentionally overloaded with the sample mixture. This requires careful optimization to balance sample load with the resolution needed to separate the impurity from the main component and other impurities. agilent.com

Scale-Up Calculations: Parameters such as flow rate and injection volume must be mathematically scaled from the analytical column to the larger preparative column to maintain the separation profile. agilent.com

Fraction Collection: The eluent from the preparative column is collected in fractions. The collection can be triggered based on time or a detector signal (e.g., UV absorbance) corresponding to the elution of the target impurity. rssl.com

For quinone-type compounds such as Idebenone and its impurities, column chromatography is a standard purification method. researchgate.net The isolated fractions containing this compound are then combined and the solvent is removed, often through gentle techniques like freeze-drying, to yield the pure substance ready for structural analysis. rssl.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once this compound has been isolated, a suite of advanced analytical techniques is employed to determine its exact chemical structure. This multi-faceted approach ensures an unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. hyphadiscovery.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. For this compound, a series of 1D and 2D NMR experiments are essential.

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. The spectrum would be expected to show signals for the single olefinic proton on the quinone ring, the protons of the methoxy group, the methyl group attached to the ring, the numerous methylene groups of the long alkyl chain, and the protons on the carbon bearing the terminal hydroxyl group.

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule. Key signals would correspond to the two carbonyl carbons of the quinone ring, the olefinic carbons, the carbon of the methoxy group, the methyl carbon, and the distinct carbons of the 10-carbon side chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the assignment of the ¹³C NMR signals.

The combination of these 1D experiments allows for a preliminary mapping of the molecule's functional groups and carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shifts (in ppm) based on the known structure. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|

| Quinone C=O | - | ~180-188 | No signal |

| Quinone C=C-H | ~6.5 | ~135 | Positive |

| Quinone C-OCH₃ | - | ~158 | No signal |

| -OCH₃ | ~3.8 | ~56 | Positive |

| Quinone C-CH₃ | - | ~140 | No signal |

| -CH₃ | ~2.0 | ~12 | Positive |

| Alkyl Chain (-CH₂-)n | ~1.2-1.6 | ~25-35 | Negative |

| -CH₂-OH | ~3.6 | ~63 | Negative |

| -CH₂-OH | ~1.5 (variable) | - | - |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly vital for impurity identification as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

For this compound, HRMS would be used to confirm its molecular formula. The known formula is C₁₈H₂₈O₄, which corresponds to a precise neutral mass. pharmaffiliates.com This experimental verification is a critical first step in confirming the impurity's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈O₄ |

| Calculated Monoisotopic Mass | 308.1988 u |

| Adducts ([M+H]⁺, [M+Na]⁺) | Expected at m/z 309.2060 and 331.1882 |

Tandem Mass Spectrometry (MS/MS) provides further structural detail by fragmenting the parent ion and analyzing the resulting daughter ions. gxu.edu.cn This fragmentation pattern acts as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the long alkyl side chain and potential losses of water (H₂O) from the terminal alcohol or formaldehyde (CH₂O) from the methoxy group, helping to piece together the molecular structure. researchgate.net

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of an organic compound provides a unique fingerprint that can be used for identification when compared to a reference spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming key structural features.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Alkyl) | 2850-2960 | Stretching |

| C=O (Quinone) | 1645-1680 | Stretching |

| C=C (Quinone) | ~1600 | Stretching |

| C-O (Ether/Alcohol) | 1050-1250 | Stretching |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for impurity profiling. They allow for the separation and identification of components from a complex mixture in a single run, sometimes even negating the need for preparative isolation.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used hyphenated technique in pharmaceutical analysis. An HPLC system separates the components of a mixture, which are then directly introduced into the ion source of a mass spectrometer. This allows for the determination of the retention time and the mass of each impurity, providing rapid identification and quantification. LC-MS is routinely used in forced degradation studies of Idebenone to track the formation of impurities.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This advanced technique couples an HPLC with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly powerful for unstable impurities or for complex mixtures where isolation is difficult, as it can provide complete structural elucidation without the need for purification.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds. While this compound has low volatility due to its size and polar hydroxyl group, it could potentially be analyzed by GC-MS after a derivatization step (e.g., silylation) to increase its volatility. gxu.edu.cn This could be useful for specific impurity profiling workflows.

Correlative Analysis of Spectroscopic Data for Definitive Impurity Structure Assignment

The definitive structural assignment of this compound is achieved by systematically integrating data from several spectroscopic methods. This correlative approach ensures that every aspect of the proposed structure is supported by empirical evidence, leaving no ambiguity. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by Infrared (IR) and Ultraviolet (UV) spectroscopy. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first step in the analysis, providing the accurate mass of the molecule. For this compound, the molecular formula is established as C₁₈H₂₈O₄. pharmaffiliates.comcymitquimica.com HRMS would yield a precise monoisotopic mass, confirming this elemental composition. nih.gov Further analysis using tandem MS (MS/MS) helps to identify structural fragments by inducing and analyzing the fragmentation pattern of the parent ion, offering initial clues about the connectivity of the atoms, such as the presence of the long alkyl chain and the quinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.netbldpharm.com A complete NMR analysis involves several experiments:

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons (through spin-spin coupling). For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl group on the quinone ring, the methoxy group, the vinyl proton, the terminal hydroxyl group, and the numerous methylene groups of the ten-carbon alkyl chain.

¹³C NMR: This provides information on the different carbon environments. The spectrum would show characteristic signals for the two carbonyl carbons of the quinone, the olefinic carbons, the carbon attached to the methoxy group, the aliphatic carbons of the decyl chain, and the methyl carbon.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the final connectivity. usbio.netbldpharm.com

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, confirming adjacent protons, for instance, within the long alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

The correlative analysis of these NMR datasets allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structure.

The following tables represent the kind of data that would be generated during such an analysis. Note: These are predicted data based on the known structure and general spectroscopic principles, as specific experimental data from a single comprehensive study is not publicly available.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.50 | s | 1H | Vinyl H on quinone ring |

| ~3.98 | s | 3H | Methoxy (-OCH₃) protons |

| ~3.64 | t | 2H | -CH₂-OH |

| ~2.45 | t | 2H | -CH₂- attached to quinone |

| ~2.01 | s | 3H | Methyl (-CH₃) protons on ring |

| ~1.56 | m | 2H | -CH₂-CH₂-OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~188.0 | C=O |

| ~182.5 | C=O |

| ~158.5 | C-OCH₃ |

| ~145.0 | C-CH₃ |

| ~133.0 | =CH- |

| ~125.0 | =C-CH₂- |

| ~63.0 | -CH₂-OH |

| ~56.0 | -OCH₃ |

| ~32.8 | -CH₂-CH₂-OH |

| ~29.5 | -(CH₂)₇- (multiple signals) |

| ~25.7 | -CH₂-CH₂-OH |

| ~22.0 | -CH₂- attached to quinone |

By correlating the MS data (which confirms the molecular formula C₁₈H₂₈O₄) with the detailed connectivity map provided by the 1D and 2D NMR experiments, the structure of this compound is unequivocally confirmed as 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione. pharmaffiliates.comcymitquimica.comnih.gov

Analytical Method Development and Validation for Idebenone Impurity a Profiling

Design and Optimization of Stability-Indicating Chromatographic Methods

The development of robust and reliable analytical methods is the cornerstone of impurity profiling. For Idebenone and its related substances, including Impurity A, chromatographic techniques are the methods of choice, offering the necessary selectivity and sensitivity to separate and quantify these compounds. Stability-indicating methods are particularly crucial as they can distinguish the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions. jocpr.comjocpr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as a widely employed technique for the quantification of Idebenone and its impurities. jocpr.comresearchgate.net Researchers have successfully developed and validated stability-indicating RP-HPLC methods that can effectively separate Idebenone from its process-related impurities and degradation products. jocpr.com

A common approach involves using a C18 stationary phase, such as a Zorbax SB C18 column. jocpr.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous component (like water with trifluoroacetic acid) and an organic solvent such as acetonitrile. jocpr.comrasayanjournal.co.in The flow rate is typically maintained around 1.0 mL/min, with UV detection commonly set at 215 nm to ensure a good response for both Idebenone and its impurities, as the precursor and related impurities may not show a response at the 280 nm λmax of Idebenone. jocpr.com The column temperature may be controlled at 40°C to achieve better peak shape and reduce back pressure. jocpr.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant advantages over conventional HPLC, including shorter analysis times and improved resolution. psu.edu A stability-indicating UPLC method has been developed for the quantitative determination of impurities in a cream formulation, utilizing a BEH Phenyl column and a gradient mixture of a phosphate (B84403) buffer and organic modifiers. psu.edu

Forced degradation studies are an integral part of validating these methods. Idebenone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to demonstrate the method's ability to separate the parent drug from any resulting degradants. jocpr.comnih.govakjournals.com Studies have shown that Idebenone is particularly susceptible to degradation under basic and oxidative conditions. jocpr.comrasayanjournal.co.in

| Parameter | HPLC Method 1 jocpr.comjocpr.com | HPLC Method 2 rasayanjournal.co.in | UPLC Method psu.edu |

|---|---|---|---|

| Column | Zorbax SB C18 | Zorbax SB C18 (150mm x 4.6mm, 3.5µm) | ACQUITY UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Water-acetonitrile-trifluoroacetic acid (gradient) | A: Water:trifluoroacetic acid (100:0.05 v/v) B: Acetonitrile:trifluoroacetic acid (100:0.05 v/v) (gradient) | Potassium hydrogen phosphate buffer and acetonitrile/methanol (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | 215 nm | 215 nm | 242 nm |

| Column Temperature | 40°C | Not Specified | 40°C |

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) has emerged as a viable alternative for the analysis of Idebenone. This technique is particularly adept at discriminating between the different redox states of Idebenone. researchgate.netresearchgate.net A validated MEKC method with UV detection has been developed for analyzing Idebenone in pediatric formulations. researchgate.netorcid.orgconicet.gov.arsemanticscholar.org The validation of this method included assessments of selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, demonstrating its reliability for its intended purpose. researchgate.net

Development of Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for impurity characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been instrumental in identifying and characterizing degradation products of Idebenone. rasayanjournal.co.inresearchgate.net For instance, LC-MS analysis of a base-stressed sample revealed a degradation impurity with a protonated molecular ion at m/z 325, which is 14 amu less than that of Idebenone (m/z 339). rasayanjournal.co.in This information was crucial in elucidating the structure of the degradant. LC-MS/MS methods have also been developed for the sensitive determination of Idebenone in biological matrices like human plasma. researchgate.netnih.gov These methods often employ an atmospheric pressure chemical ionization (APCI) source and offer high selectivity and sensitivity. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the qualitative analysis of unknown peaks that may be detected during routine testing, such as for residual solvents. akjournals.comshimadzu.com While traditionally used for volatile compounds, modern GC-MS systems with differential vacuum systems can accommodate wide-bore columns, enabling analysis under conditions similar to those specified in pharmacopeial methods for residual solvents. shimadzu.com The literature also mentions the analysis of Idebenone by GC-MS. akjournals.comresearchgate.net

| Technique | Application | Key Findings/Parameters | Reference |

|---|---|---|---|

| LC-MS/MS | Identification of a base degradation impurity | Protonated molecular ion of impurity at m/z 325 | rasayanjournal.co.in |

| LC-MS/MS (APCI) | Quantification of Idebenone in human plasma | Calibration range: 20-600 µg/L; LOQ: 20 µg/L | researchgate.netnih.gov |

| GC-MS | Qualitative analysis of unknown impurities | Effective for confirming unknown peaks found in residual solvent tests | shimadzu.com |

Quantitative Determination Strategies for Impurity A

Accurate quantification of impurities is as critical as their detection and identification. This requires the establishment of robust and validated quantitative procedures.

Establishment of Robust Quantification Procedures

The validation of analytical methods for quantification is performed in accordance with International Conference on Harmonisation (ICH) guidelines. jocpr.compsu.edu Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For HPLC methods, linearity is typically established by preparing solutions of the impurity at several concentrations and plotting the peak area against the concentration. jocpr.com For Idebenone impurities, linearity has been demonstrated in the range of 0.05% to 0.30% w/w of the analyte concentration. jocpr.com Accuracy is assessed through recovery studies, with acceptable ranges often falling between 90-110%. vulcanchem.com Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being a key metric. vulcanchem.com The LOD and LOQ are determined to establish the sensitivity of the method. For instance, an HPLC method reported an LOD of 0.02% and an LOQ of 0.05% for Impurity A relative to a 500 µg/mL concentration of Idebenone. vulcanchem.com

| Parameter | Result | ICH Requirement (Example) | Reference |

|---|---|---|---|

| Linearity Range | 0.05-0.30% w/w | 80-120% of specification | vulcanchem.com |

| Accuracy (% Recovery) | 95.7-104.5% | 90-110% | vulcanchem.com |

| Precision (RSD) | ≤4.7% | ≤15% | vulcanchem.com |

| LOD | 0.02% | - | vulcanchem.com |

| LOQ | 0.05% | Signal ≥10:1 | vulcanchem.com |

Determination of Relative Response Factors (RRF) for Accurate Impurity Measurement

In many cases, a reference standard for an impurity may not be readily available or may be expensive. youtube.com In such situations, the concept of the Relative Response Factor (RRF) is employed for accurate quantification. The RRF corrects for the difference in detector response between the impurity and the API. rasayanjournal.co.in

The RRF is established by calculating the ratio of the slopes of the calibration curves for the impurity and the API. youtube.comrasayanjournal.co.in A solution of the API and the impurity are prepared at known concentrations and injected into the chromatograph. youtube.com The response (peak area) is plotted against the concentration for both, and the slope of each line is determined. youtube.com

RRF = Slope of Impurity / Slope of API youtube.com

Once the RRF is established, the concentration of the impurity in a sample can be calculated using the response of the API and the established RRF value, thereby avoiding the need for an impurity standard in routine analysis. mtc-usa.com It has been noted that for known impurities of Idebenone, the RRF can be greater than one. jocpr.com

Rigorous Validation of Analytical Methods for Impurity A Analysis

The validation of an analytical method provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. For this compound, this involves a comprehensive evaluation of the method's performance characteristics.

Assessment of Method Specificity and Selectivity for Impurity A

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, this is a crucial parameter to ensure that the detected signal corresponds solely to this specific impurity and not to the active pharmaceutical ingredient (API), other impurities, or degradation products.

Forced degradation studies are a primary tool for establishing specificity. jocpr.com By subjecting Idebenone to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, the method's ability to separate Impurity A from any resulting degradation products is demonstrated. jocpr.comoup.com For instance, degradation of Idebenone has been observed under oxidative and base hydrolysis conditions, leading to the formation of distinct degradation peaks. jocpr.com The peak purity of the analyte peak in all stressed samples is a key indicator of the method's specificity. jocpr.com

A reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for Idebenone and its impurities utilized a Zorbax SB C18 column and a mobile phase of water, acetonitrile, and trifluoroacetic acid, with UV detection at 215 nm. jocpr.com This method demonstrated good separation of all related impurities. jocpr.com The distinct chromatographic behavior of Impurity A, which elutes earlier than Idebenone under certain reverse-phase conditions, aids in its reliable separation. vulcanchem.com The specificity of a micellar electrokinetic chromatography (MEKC) method was confirmed by exposing Idebenone to strong alkaline conditions, which resulted in complete degradation, demonstrating the method's ability to distinguish the parent drug from its degradants. oup.comconicet.gov.ar

Evaluation of Analytical Method Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

The accuracy of an analytical method for Impurity A is typically evaluated by spiking a sample with a known quantity of the impurity at different concentration levels (e.g., 0.075%, 0.15%, and 0.225% w/w of the target analyte concentration) and calculating the percentage recovery. jocpr.com For an RP-LC method, accuracy for this compound was reported with recoveries between 95.7% and 104.5%. vulcanchem.com Another study on Idebenone demonstrated accuracy with a mean recovery of 98.6% to 101.5%. nih.gov

Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For an RP-LC method, precision studies for Impurity A showed a relative standard deviation (RSD) of ≤4.7% across six replicates. vulcanchem.com In another validated HPLC method for Idebenone, the intraday and interday precision were both less than 1.0%. nih.gov A high-performance thin-layer chromatography (HPTLC) method also showed good precision with RSD values for repeatability and intermediate precision studies being less than 2%. akjournals.com

Table 1: Accuracy and Precision Data for this compound Analysis

| Parameter | Specification | Result |

| Accuracy (% Recovery) | 90-110% | 95.7-104.5% vulcanchem.com |

| Precision (RSD) | ≤15% | ≤4.7% vulcanchem.com |

Determination of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for controlling trace-level impurities like Impurity A. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. akjournals.commdpi.com For an RP-LC method, the LOD and LOQ for this compound were reported as 0.02% and 0.05% relative to a 500 µg/mL target analyte concentration, respectively. vulcanchem.com Another HPLC method for Idebenone reported an LOD of 0.031 mg/mL and an LOQ of 0.047 mg/mL. nih.gov A more sensitive LC-MS method for Idebenone in a suspension formulation determined an LOD of 5 ng/mL and an LOQ of 10 ng/mL. mdpi.com An HPTLC method established an LOD of 14.642 ng and an LOQ of 44.369 ng. akjournals.com

Table 2: Detection and Quantitation Limits for Idebenone and its Impurities

| Analytical Method | LOD | LOQ |

| RP-LC | 0.02% | 0.05% vulcanchem.com |

| HPLC | 0.031 mg/mL | 0.047 mg/mL nih.gov |

| LC-MS | 5 ng/mL | 10 ng/mL mdpi.com |

| HPTLC | 14.642 ng | 44.369 ng akjournals.com |

Robustness and Ruggedness Studies for Method Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

To assess the robustness of an HPLC method for Idebenone, experimental conditions were intentionally altered. nih.gov These modifications included changes in the isocratic flow rate (e.g., 1.1 to 1.3 mL/min), detection wavelength (e.g., 481 to 483 nm), column temperature (e.g., 23 to 30°C), and mobile phase composition. nih.gov The low relative standard deviation (RSD) values obtained under these varied conditions confirmed the method's robustness. nih.gov For a micellar electrokinetic chromatography method, robustness was evaluated using a Plackett-Burman design. conicet.gov.arresearchgate.net An HPTLC method's robustness was determined by varying the amount of mobile phase, the time from spotting to chromatography, and the time from chromatography to scanning. akjournals.com

Ruggedness is often assessed as part of intermediate precision studies, where the effect of different analysts and different instruments on the test results is evaluated. The consistency of results under these varying conditions demonstrates the method's ruggedness. akjournals.com

Impurity Control Strategies for Idebenone Impurity a in Pharmaceutical Development

Sources and Origin of Impurity A within the Synthesis and Manufacturing Processes

Idebenone Impurity A is chemically identified as 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione. Its structure is closely related to the parent Idebenone molecule but lacks a methoxy group at the C6 position of the benzoquinone ring. The formation of this impurity can be traced back to the starting materials used in the synthesis and the conditions of various intermediate reaction steps.

Investigation of Starting Materials and Reagents as Precursors

The synthesis of Idebenone often involves building the substituted benzoquinone ring and subsequently attaching the 10-hydroxydecyl side chain. A primary potential source of Impurity A lies within the starting materials used to construct the quinone core.

Several synthetic routes for Idebenone begin with precursors like 3,4,5-trimethoxytoluene. If this key starting material contains significant levels of incompletely methoxylated analogues, such as a dimethoxytoluene variant, it can act as a direct precursor to Impurity A. This contaminant would proceed through the subsequent synthetic steps, ultimately yielding a final product that is missing the corresponding methoxy group.

Similarly, reagents used for methoxylation or demethylation protection/deprotection steps, if not used under strictly controlled stoichiometric conditions, could lead to the formation of under-methoxylated species that serve as precursors.

| Potential Precursor | Rationale for Impurity A Formation |

| Dimethoxy-methyl-phenol derivatives | Incomplete methoxylation during the synthesis of the quinone precursor can lead to a starting material lacking the full trimethoxy substitution pattern. |

| Contaminated 3,4,5-trimethoxytoluene | Presence of dimethoxy analogues in the primary starting material will carry through the synthetic pathway. |

Formation during Intermediate Reaction Steps and By-Product Accumulation

This compound can also be generated as a by-product during the synthesis of the Idebenone API. The reaction conditions at various intermediate stages play a crucial role in its formation.

One critical stage in many Idebenone syntheses is the oxidation of a hydroquinone precursor to the final benzoquinone structure. The choice of oxidizing agent and reaction conditions is pivotal. Harsh or non-selective oxidation conditions could potentially lead to side reactions, including demethylation of one of the methoxy groups on the aromatic ring. While forced degradation studies show that Idebenone is sensitive to base-catalyzed hydrolysis, which can lead to the loss of a methoxy group, similar demethylation reactions could plausibly occur as a side reaction under certain synthetic conditions (e.g., presence of nucleophiles, elevated temperatures, or non-optimal pH) rasayanjournal.co.in. This would result in the accumulation of Impurity A alongside the desired product.

For instance, in syntheses that involve Friedel-Crafts acylation or free-radical alkylation to attach the side chain, localized overheating or acidic/basic catalysts could promote the cleavage of a methyl ether bond, leading to the formation of Impurity A researchgate.net.

Mitigation and Control during Active Pharmaceutical Ingredient Synthesis

Controlling the levels of this compound in the final API requires a multi-faceted approach, combining process optimization to prevent its formation with effective purification methods to remove it.

Process Chemistry Optimization for Impurity Minimization

A robust synthetic process is the first line of defense against impurity formation. Optimizing reaction parameters is essential to minimize the generation of Impurity A.

Starting Material Specification: Strict quality control and specification setting for key starting materials, such as 3,4,5-trimethoxytoluene, are paramount. This includes setting stringent limits on the content of under-methoxylated analogues.

Control of Reaction Conditions: Key reaction parameters must be carefully controlled. This includes maintaining the optimal temperature to prevent side reactions like demethylation, ensuring precise stoichiometric ratios of reagents to avoid incomplete reactions, and controlling the pH of the reaction mixture.

Selection of Reagents: The choice of reagents can significantly impact the impurity profile. For the final oxidation step, employing milder and more selective "green" oxidizing agents, such as hydrogen peroxide under controlled conditions, can reduce the formation of degradation-related by-products compared to harsher traditional oxidants researchgate.netacs.org.

| Process Parameter | Optimization Strategy for Impurity A Control |

| Temperature | Maintain strict temperature control during steps involving acidic/basic conditions or high thermal energy to prevent demethylation. |

| Reagent Stoichiometry | Ensure precise molar ratios for methoxylating agents to prevent the formation of incompletely substituted intermediates. |

| Oxidizing Agent | Utilize selective and mild oxidizing agents (e.g., H₂O₂) for the conversion of the hydroquinone to the quinone to minimize side reactions. |

| pH Control | Maintain optimal pH throughout the process to avoid conditions that could favor acid- or base-catalyzed demethylation. |

Advanced Purification Techniques for Impurity Removal

Even with an optimized process, trace amounts of Impurity A may still be present. Therefore, effective purification techniques are essential to ensure the final API meets the required purity specifications.

Given the structural similarity between Idebenone and Impurity A, where the primary difference is a single methoxy group, their physicochemical properties (e.g., polarity, solubility) are very close. This makes their separation challenging.

Chromatography: Column liquid chromatography is a standard and effective method for purifying Idebenone from its related impurities jocpr.com. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers high-resolution separation and is a viable technique for removing closely related substances like Impurity A, especially during the final stages of purification or for isolating reference standards rasayanjournal.co.in.

Crystallization/Recrystallization: Developing a robust crystallization process is a key strategy for impurity rejection. By carefully selecting solvents and optimizing conditions (e.g., temperature, cooling rate, seeding), it is often possible to selectively crystallize the desired API, leaving impurities like Impurity A in the mother liquor. Multiple recrystallization steps may be necessary to achieve the desired level of purity.

Regulatory and Quality Assurance Perspectives on Impurity A Control

Implementation of Impurity Thresholds and Acceptance Criteria

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. Regulatory authorities worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a framework for the control of impurities. amsbiopharma.com The ICH Q3A(R2) and Q3B(R2) guidelines provide specific guidance on impurities in new drug substances and new drug products, respectively. europa.eueuropa.eu

These guidelines establish thresholds for reporting, identification, and qualification of impurities. amsbiopharma.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity must be justified from a safety perspective.

The specific thresholds are determined by the maximum daily dose of the drug substance. For instance, for a new drug product with a maximum daily dose of less than or equal to 1 gram, the identification threshold for a degradation product is 0.2% of the drug substance or 1.0 mg total daily intake, whichever is lower. The qualification threshold is 0.5% or 1.0 mg total daily intake, whichever is lower.

Acceptance criteria for impurities, including this compound, are established for the final drug product specification and are based on data from formal stability studies, batch analyses, and toxicological considerations. gally.chfda.gov These criteria should be set no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process and the analytical capability. fda.gov

The following table provides a hypothetical example of impurity acceptance criteria for an Idebenone drug product, based on ICH guidelines:

| Impurity | Acceptance Criteria (as % of Idebenone) |

| This compound | Not More Than 0.2% |

| Any other individual unspecified impurity | Not More Than 0.1% |

| Total Impurities | Not More Than 1.0% |

Role of Stability Studies in Impurity Monitoring

Stability studies are a cornerstone of pharmaceutical development and are essential for monitoring the formation of impurities like this compound over the shelf life of the product. darwinchambers.comgprcp.ac.inresearchgate.netpqegroup.com The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. gprcp.ac.in

These studies are crucial for:

Identifying potential degradation products: Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are performed to identify likely degradation products that may form during storage. nih.gov

Developing and validating stability-indicating analytical methods: These methods must be able to separate and accurately quantify the active ingredient from its impurities and degradation products. nih.gov

Determining the shelf life and recommended storage conditions: Long-term and accelerated stability studies are conducted under various storage conditions to establish the re-test period for the drug substance and the shelf life for the drug product. gprcp.ac.inpqegroup.com

Monitoring impurity profiles: Ongoing stability studies on commercial batches confirm that the impurity profile remains within the established acceptance criteria throughout the product's shelf life. pqegroup.com

A typical stability study protocol for an Idebenone product would involve storing samples at different temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) and testing them at predetermined time points for appearance, assay, and impurity levels, including this compound.

The data from these studies are used to track the rate of formation of Impurity A and to ensure that it remains below the qualified safety threshold.

Compliance with International Pharmaceutical Quality Guidelines for Impurity Control

Ensuring the quality and safety of pharmaceutical products requires strict adherence to international guidelines for impurity control. The primary set of guidelines is developed by the International Council for Harmonisation (ICH). Compliance with these guidelines is essential for the successful registration and marketing of new drug products in major regions like the European Union, Japan, and the United States.

Key ICH guidelines relevant to the control of this compound include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in the active pharmaceutical ingredient. europa.eu

ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the manufacturing process and storage of the finished pharmaceutical product, including degradation products like Impurity A. europa.euich.org

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals. ich.org

ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach for the control of elemental impurities. ich.orgijdra.com

ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances: This guideline provides guidance on the setting of specifications for new drug substances and products, including limits for impurities.

Compliance with these guidelines involves a comprehensive approach to quality control, including:

Thorough characterization of the impurity profile of the drug substance and drug product.

Development and validation of robust analytical methods for impurity detection and quantification.

Implementation of a comprehensive stability testing program.

Establishment of appropriate acceptance criteria for all identified and unidentified impurities.

Implementation of a robust Quality Management System to ensure consistent product quality.

By adhering to these international standards, pharmaceutical manufacturers can ensure that products containing Idebenone are safe, effective, and of high quality, with impurities like this compound controlled to acceptable levels.

Q & A

Q. How can mechanistic studies elucidate the formation pathways of this compound during synthesis?

- Methodological Answer:

- Kinetic Profiling : Monitor impurity formation rates under varying pH, temperature, and catalyst conditions.

- DFT Calculations : Model reaction intermediates (e.g., transition states) to identify energetically favorable pathways.

- Isotope Tracing : Use deuterated solvents or precursors to track hydrogen migration in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.